molecular formula C25H18BrN3O3 B2771007 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1359205-28-9

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2771007
CAS No.: 1359205-28-9
M. Wt: 488.341
InChI Key: DYMDTBYARPOAJN-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a derivative of isoquinolin-1(2H)-one . Isoquinolin-1(2H)-one derivatives are known for their bioactive properties and are often used in the development of pharmaceutical drugs .


Synthesis Analysis

Isoquinolin-1(2H)-one derivatives can be synthesized using the Castagnoli–Cushman reaction . In a study, 59 derivatives of this scaffold were synthesized for plant disease management .

Scientific Research Applications

Antimicrobial Activity

A study demonstrated the synthesis and evaluation of a series of derivatives related to the compound, focusing on their antimicrobial properties. These compounds showed promising activity against a range of bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. This suggests their potential as leads for the development of new antimicrobial agents (Sirgamalla & Boda, 2019).

Antioxidant and Antihypertensive Activities

Another research avenue for derivatives of this compound includes the investigation of their antioxidant, antibacterial, and antihypertensive properties. Some synthesized derivatives showed good in-vitro antioxidant and antibacterial activities against various strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. These derivatives were also evaluated for angiotensin-I-converting enzyme (ACE-I) inhibition, a key target in managing hypertension, with some compounds displaying significant activity (Naik, Patil, & Satyanarayan, 2014).

Chemosenorship and Molecular Docking Studies

In addition to their biomedical applications, derivatives of the compound have been utilized in the development of chemosensors. For instance, 1,8-naphthalimide derivatives incorporating similar structural motifs have been synthesized and found effective as reversible colorimetric and fluorescent chemosensors for fluoride ion detection, highlighting their utility in environmental and analytical chemistry (Zhang, Zhang, Ding, & Gao, 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of such compounds provide insights into their chemical properties and potential applications. The crystal structure of related compounds has been determined, offering a foundation for further studies on their biological activities and interactions with biological targets. This structural information is crucial for understanding the mechanism of action and for designing derivatives with enhanced activity and selectivity (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Mechanism of Action

The mechanism of action of isoquinolin-1(2H)-one derivatives can vary depending on their structure. For example, one derivative showed antioomycete activity against Pythium recalcitrans, possibly by disrupting the biological membrane systems of P. recalcitrans .

Future Directions

The future directions for research on isoquinolin-1(2H)-one derivatives could include further design and development of more potent derivatives as antioomycete agents against P. recalcitrans . Additionally, the exploration of other bioactive properties of these derivatives could be beneficial.

Properties

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O3/c1-2-31-19-13-11-18(12-14-19)29-15-22(20-5-3-4-6-21(20)25(29)30)24-27-23(28-32-24)16-7-9-17(26)10-8-16/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMDTBYARPOAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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